molecular formula C16H13F3N4O2S B2529168 N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide CAS No. 477846-31-4

N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide

Cat. No. B2529168
M. Wt: 382.36
InChI Key: LYEMIVKBOHTDGN-UHFFFAOYSA-N
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Description

“N’-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide” is a compound that belongs to the thienopyrimidine class . Thienopyrimidines are known for their diverse biological activities .


Synthesis Analysis

Thienopyrimidines are commonly synthesized through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Thieno[2,3-d]pyrimidine derivatives, including compounds structurally related to N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide, have shown significant antimicrobial and anti-inflammatory activities. These activities are attributed to the unique structural features of the thieno[2,3-d]pyrimidine ring, which can be enhanced by the incorporation of various substituents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Antitumor Activity

  • Novel derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These compounds, by virtue of their molecular structure, displayed potent anticancer properties comparable to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This suggests that such compounds could be promising candidates for cancer therapy (Hafez & El-Gazzar, 2017).

Anticonvulsive Activity

  • Research has also revealed relationships between the chemical structure of thieno[2,3-d]pyrimidines and their pharmacological activity, including anticonvulsive effects. This work highlights the potential of thieno[2,3-d]pyrimidine derivatives in the development of new therapeutic agents for the treatment of convulsions (Mkrtchyan, Kazaryan, Noravyan, Dzhagatspanyan, Nazaryan, & Akopyan, 1998).

Antifungal Activity

  • The antifungal effect of thieno[2,3-d]pyrimidine derivatives has been investigated, showing promising results against important types of fungi. Such studies underline the utility of these compounds in developing new antifungal agents with potential applications in agriculture and medicine (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

Future Directions

Thienopyrimidines, including “N’-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide”, are characterized by various therapeutic activities . Therefore, they may serve as models for the development of new therapeutic agents .

properties

IUPAC Name

N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2S/c17-16(18,19)11-2-1-3-12(8-11)24-5-6-25-23-10-21-14-13-4-7-26-15(13)22-9-20-14/h1-4,7-10H,5-6H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEMIVKBOHTDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCONC=NC2=C3C=CSC3=NC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCCON/C=N\C2=C3C=CSC3=NC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide

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